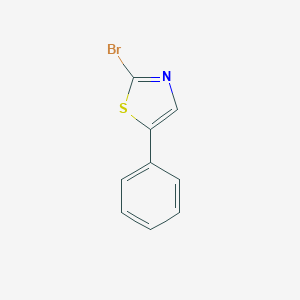
PH-Ala-SP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PH-Ala-SP is a derivative of the antitumor antibiotic sparsomycin. It is known for its potent inhibitory effects on peptide bond formation, making it a significant compound in the study of protein synthesis and its inhibition. This compound is believed to be more effective as an anti-tumor agent compared to sparsomycin itself .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenol-alanine sparsomycin involves the modification of sparsomycin to include a p-hydroxy-benzyl function. This modification allows for easy labeling by iodination, which is crucial for studying the interaction of the drug with ribosomes . The synthetic route typically starts from the amino acid alanine, followed by a series of chemical reactions to introduce the necessary functional groups .
Industrial Production Methods: Industrial production of phenol-alanine sparsomycin involves large-scale fermentation processes using the bacterium Streptomyces sparsogenes. The fermentation broth is then subjected to various purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: PH-Ala-SP undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups to alter the compound’s properties.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
PH-Ala-SP has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of peptide bond formation and inhibition.
Biology: The compound is employed in research on ribosomal function and protein synthesis.
Medicine: Due to its potent anti-tumor properties, phenol-alanine sparsomycin is investigated for its potential use in cancer therapy.
Industry: The compound’s ability to inhibit protein synthesis makes it valuable in the development of new antibiotics and anti-cancer drugs
Mechanism of Action
PH-Ala-SP exerts its effects by binding to the 50S ribosomal subunit, thereby inhibiting the peptidyl transferase activity. This inhibition prevents the formation of peptide bonds, effectively halting protein synthesis. The compound’s binding is highly specific and involves interactions with conserved nucleotides within the ribosomal RNA .
Comparison with Similar Compounds
PH-Ala-SP is unique due to its enhanced anti-tumor activity compared to sparsomycin. Similar compounds include:
Sparsomycin: The parent compound, known for its broad-spectrum inhibition of protein synthesis.
Lipophilic analogs of sparsomycin: These derivatives have been synthesized to improve the compound’s lipophilicity and biological activity.
Other peptide bond inhibitors: Compounds like chloramphenicol and erythromycin also inhibit peptide bond formation but differ in their specific binding sites and mechanisms.
This compound stands out due to its specific modifications that enhance its effectiveness as an anti-tumor agent.
Properties
CAS No. |
132337-89-4 |
|---|---|
Molecular Formula |
C17H19N3O5S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(E)-N-[(2S)-1-[(R)-(4-hydroxyphenyl)sulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C17H19N3O5S/c1-10(9-26(25)13-5-3-12(21)4-6-13)18-15(22)8-7-14-11(2)19-17(24)20-16(14)23/h3-8,10,21H,9H2,1-2H3,(H,18,22)(H2,19,20,23,24)/b8-7+/t10-,26+/m0/s1 |
InChI Key |
GTCPMRXZNYLTKA-DNDSYUBISA-N |
SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)C2=CC=C(C=C2)O |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](C)C[S@@](=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)C2=CC=C(C=C2)O |
Synonyms |
PH-Ala-SP phenol-alanine sparsomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid](/img/structure/B144458.png)




![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)




![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)


